molecular formula C10H18ClN5 B14733775 5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride CAS No. 5177-58-2

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride

Cat. No.: B14733775
CAS No.: 5177-58-2
M. Wt: 243.74 g/mol
InChI Key: YCBOZRPSNLBOCF-UHFFFAOYSA-N
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Description

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride is a chemical compound with the molecular formula C10H18ClN5O. It is known for its unique structure, which includes a pyrimidine ring substituted with a cyclohexyl group and three amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5

Properties

CAS No.

5177-58-2

Molecular Formula

C10H18ClN5

Molecular Weight

243.74 g/mol

IUPAC Name

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride

InChI

InChI=1S/C10H17N5.ClH/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7;/h6-7,14H,1-5H2,(H4,11,12,13,15);1H

InChI Key

YCBOZRPSNLBOCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CN=C(N=C2N)N.Cl

Origin of Product

United States

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